

# Application Notes: Synthetic Routes to Palbociclib Utilizing 5-Bromo-2,4-dichloropyrimidine

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## Compound of Interest

Compound Name: 5-Bromo-2,4-dichloropyridine

Cat. No.: B1280864

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## Introduction

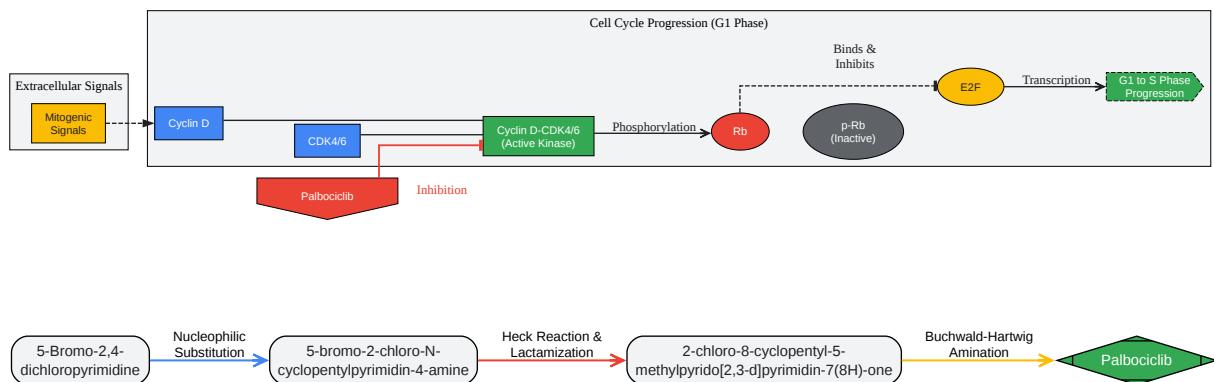
Palbociclib (Ibrance®) is a highly selective, orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).<sup>[1]</sup> It is a cornerstone therapy for certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.<sup>[2][3]</sup> The synthesis of Palbociclib involves the construction of a pyrido[2,3-d]pyrimidin-7-one core. A key building block in many efficient synthetic routes is 5-Bromo-2,4-dichloropyrimidine, a versatile intermediate that allows for sequential, regioselective functionalization.<sup>[4][5]</sup> Its distinct reactivity at the C2, C4, and C5 positions enables the controlled assembly of the complex Palbociclib structure.<sup>[6]</sup>

This document provides detailed application notes and protocols for the synthesis of Palbociclib, focusing on the strategic use of the 5-Bromo-2,4-dichloropyrimidine intermediate.

## Mechanism of Action: CDK4/6 Signaling Pathway

Palbociclib exerts its therapeutic effect by disrupting the cell cycle at the G1-S transition.<sup>[7]</sup> In cancer cells with a functional Retinoblastoma (Rb) protein, progression from the G1 to the S phase is driven by the activity of the Cyclin D-CDK4/6 complex. This complex phosphorylates and inactivates the Rb protein, which then releases E2F transcription factors.<sup>[8]</sup> Released E2F proteins activate the transcription of genes necessary for DNA replication and cell cycle progression.<sup>[7]</sup> Palbociclib inhibits the kinase activity of CDK4 and CDK6, preventing Rb

phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and inducing G1 cell cycle arrest.[9]



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